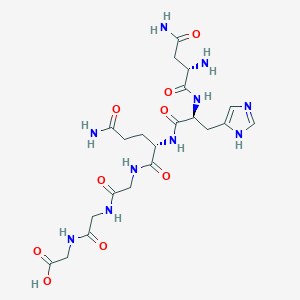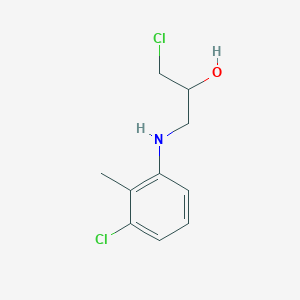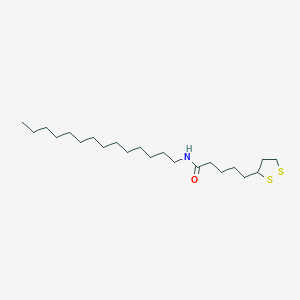
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide is a compound that features a dithiolane ring, which is a five-membered ring containing two sulfur atoms. This compound is structurally related to alpha-lipoic acid, a well-known antioxidant. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide typically involves the formation of the dithiolane ring followed by the attachment of the tetradecylpentanamide group One common method involves the reaction of a suitable precursor with sulfur sources under controlled conditions to form the dithiolane ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the dithiolane ring, forming thiols.
Substitution: The amide group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Disulfides are the major products formed.
Reduction: Thiols are the primary products.
Substitution: Depending on the substituent introduced, various substituted amides can be formed.
Scientific Research Applications
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions related to oxidative stress.
Industry: Utilized in the development of materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide involves its interaction with molecular targets through its dithiolane ring. This ring can undergo redox reactions, allowing the compound to act as an antioxidant. It can scavenge reactive oxygen species and donate electrons to stabilize free radicals. The compound may also interact with enzymes and proteins, modulating their activity through redox mechanisms.
Comparison with Similar Compounds
Similar Compounds
Alpha-Lipoic Acid: Structurally similar due to the presence of the dithiolane ring. Known for its antioxidant properties.
Dihydrolipoic Acid: The reduced form of alpha-lipoic acid, also featuring a dithiolane ring.
Thioctic Acid: Another name for alpha-lipoic acid, highlighting its sulfur-containing structure.
Uniqueness
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide is unique due to the presence of the tetradecylpentanamide group, which imparts distinct chemical and physical properties. This makes it potentially more lipophilic and may influence its interaction with biological membranes and molecules.
Properties
CAS No. |
920510-71-0 |
|---|---|
Molecular Formula |
C22H43NOS2 |
Molecular Weight |
401.7 g/mol |
IUPAC Name |
5-(dithiolan-3-yl)-N-tetradecylpentanamide |
InChI |
InChI=1S/C22H43NOS2/c1-2-3-4-5-6-7-8-9-10-11-12-15-19-23-22(24)17-14-13-16-21-18-20-25-26-21/h21H,2-20H2,1H3,(H,23,24) |
InChI Key |
IJTPCQZFBCHPBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNC(=O)CCCCC1CCSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B14182107.png)
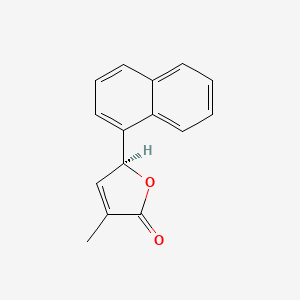
![Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate](/img/structure/B14182126.png)
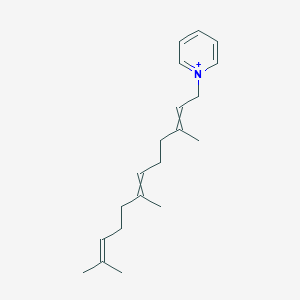
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)

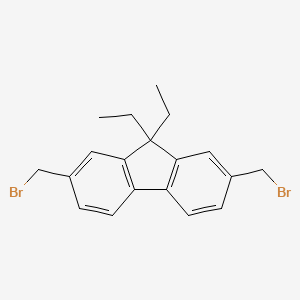
![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)
![Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14182155.png)
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)-](/img/structure/B14182160.png)
![2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14182161.png)

